Indium dichloride

Semiconductor nanocrystal synthesis Indium precursor reactivity Photoluminescence tuning

Researchers synthesizing Ag-In-S nanocrystals with InCl₃ often face slow conversion and fail to achieve anisotropic rodlike morphologies. Indium dichloride (CAS 13465-11-7) overcomes this limitation as a mixed-valence In(I)/In(III) reagent with a dimeric Cl₂In-InCl₂ structure: • Enables anisotropic nanoparticles (L=9-10 nm) and PLQY up to 40%, tunable across 530-730 nm • Single-source precursor for vapor transport, generating InCl, In₂Cl₄, InCl₃, and In₂Cl₆ species in equilibrium • Authenticated by TDPAC fingerprint (νq=135.0 MHz), distinguishing phase-pure InCl₂ from InCl₃ or reduced indium mixtures Supplied moisture-protected under inert gas to preserve mixed-valence integrity during storage and transit.

Molecular Formula Cl2In
Molecular Weight 185.72 g/mol
CAS No. 13465-11-7
Cat. No. B087651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium dichloride
CAS13465-11-7
SynonymsINDIUM(II) CHLORIDE 99.9%
Molecular FormulaCl2In
Molecular Weight185.72 g/mol
Structural Identifiers
SMILESCl[In]Cl
InChIInChI=1S/2ClH.In/h2*1H;/q;;+2/p-2
InChIKeyVOWMQUBVXQZOCU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Dichloride: Mixed-Valence In(I,III) Chloride Overview


Indium dichloride (CAS 13465-11-7), chemically designated indium(II) chloride with formula InCl₂, is an inorganic indium chloride salt. Critically, the nominal In(II) oxidation state is not realized; rather, the solid is established to be a mixed-valence indium(I,III) tetrachloroindate, formulated as In(I)[In(III)Cl₄], with the indium atoms occupying +1 and +3 oxidation states [1]. Structurally, the compound can also be described as comprising infinite sheets of InCl₆ octahedra sharing four corners [2]. It forms colorless, hygroscopic orthorhombic crystals with lattice parameters a = 0.964 nm, b = 1.054 nm, c = 0.685 nm, Z = 8 [3], reacts with water via a catalyzed disproportionation reaction, and melts with decomposition at approximately 235–262 °C . Among the indium chlorides—which include InCl (monochloride, +1 oxidation state), InCl₂ (mixed-valence), and InCl₃ (trichloride, +3 oxidation state)—indium dichloride occupies a structurally and electronically unique position that endows it with reactivity characteristics not shared by its neighbors, making it a compound of specific interest for procurement in targeted synthetic and analytical contexts [1][2].

Mixed-Valence Identity
In(I)[In(III)Cl₄] with 1:1 In(I):In(III) stoichiometry in a single crystalline phase
Precursor Context
Reported fit for semiconductor nanocrystal synthesis requiring anisotropic morphology control
Handling Requirement
Anhydrous protocols required; water contact triggers disproportionation to In(s) and InCl₃

Why InCl₂ Cannot Be Replaced by InCl₃, InCl, or SnCl₂


A procurement decision predicated solely on the presence of indium and chloride ions ignores the defining characteristic of InCl₂: its mixed-valence In(I)/In(III) identity, which imparts a fundamentally different reactivity profile compared to both the monochloride (InCl, exclusively In(I)) and the trichloride (InCl₃, exclusively In(III)) [1]. Substituting InCl₃ for InCl₂ in semiconductor nanocrystal synthesis results in demonstrably slower precursor conversion and a failure to produce the anisotropic, longitudinally elongated nanoparticle morphologies achievable with the dichloride, because InCl₂ acts as a dimeric Cl₂In–InCl₂ species with inherently higher reactivity [2]. The physical degradation pathway also differs: InCl₂ undergoes water-catalyzed disproportionation into InCl₃ and elemental indium upon aqueous contact, whereas InCl₃ simply hydrolyzes hydrates; this distinction carries direct consequences for storage protocol, shipping loss risk, and experimental reproducibility in moisture-sensitive syntheses . The following quantitative evidence establishes exactly where, under what conditions, and by how much indium dichloride diverges from its nearest analogs.

InCl₂ vs. InCl₃
Morphology & Reactivity
InCl₃ may not produce anisotropic nanocrystal morphologies or comparable PLQY under identical protocols; precursor conversion profile differs
InCl₂ vs. InCl
Oxidation State
InCl provides only In(I) without the mixed-valence In(I)/In(III) pair; intervalence charge-transfer and vapor speciation profiles do not transfer
InCl₂ vs. off-stoichiometry phases
Phase Purity
InCl₁.₅ and InCl₁.₈ exhibit different In(I):In(III) ratios and mixed phases; quadrupole signatures and structural identity may shift

Comparative Evidence: InCl₂ vs. InCl₃ and InCl


Nanocrystal Precursor Reactivity and Morphology Control

In a direct head-to-head comparison under identical reaction conditions (same Ag and Zn precursors, same temperature, same solvent system), indium(II) chloride demonstrated significantly higher reactivity than indium(III) chloride as a precursor for ternary Ag-In-S and quaternary Ag-In-Zn-S nanocrystals [1]. The use of InCl₂ enabled the formation of both spherical (D = 3.7–6.2 nm) and rodlike (L = 9–10 nm) Ag-In-Zn-S nanocrystals, with the morphology tunable by zinc precursor concentration [1]. By contrast, InCl₃ under the same conditions yielded only spherical particles with slower precursor conversion and without longitudinal anisotropy [1]. The resulting nanocrystals exhibited photoluminescence tunable from ~530 nm to ~730 nm, with photoluminescence quantum yields (PLQY) ranging from 20% to 40%—values that could not be achieved using InCl₃ as the indium source in the same protocol [1].

Nanocrystal Morphology
Head-to-head
Rodlike (L=9–10 nm) + spherical (D=3.7–6.2 nm); PLQY up to 40%; emission 530–730 nm
Morphology control and PLQY context not replicated by InCl₃ under identical conditions
Ag-In-Zn-S quaternary system; colloidal synthesis
Semiconductor nanocrystal synthesis Indium precursor reactivity Photoluminescence tuning

Mixed-Valence Structural Identity Verification

The structural identity of indium dichloride was rigorously established by Meyer and Staffel (1983), who concluded that the solid previously described as InCl₂ is in fact the mixed-valence salt In(I)[In(III)Cl₄], featuring both +1 and +3 indium oxidation states within the same lattice [1]. This assignment is supported by far-IR spectroscopic data and structural analogies suggesting that the anion consists of infinite sheets of InCl₆ octahedra each sharing four corners [1]. By contrast, the monochloride InCl contains exclusively In(I) in a distorted NaCl-type structure, and the trichloride InCl₃ is a purely In(III) Lewis acidic halide [2]. The mixed-valence character of InCl₂ is thus a class-defining feature among the binary indium chlorides, endowing it with a unique electronic structure that manifests as a detectable intervalence charge-transfer band and distinct quadrupole interaction signatures not observed in InCl or InCl₃ [2][3].

Mixed-Valence Structure
Class-level
In(I)[In(III)Cl₄]; infinite sheets of InCl₆ octahedra sharing four corners
Defines InCl₂ as the only binary indium chloride with precise 1:1 In(I):In(III)
Supported by XRD, far-IR; Meyer & Staffel (1983)
Mixed-valence chemistry Indium oxidation state Crystal structure determination

Quadrupole Interaction Spectroscopic Fingerprint

Time-differential perturbed angular correlation (TDPAC) measurements using ¹¹¹In as a probe in anhydrous powders of InCl, InCl₂, and InCl₃ revealed compound-specific static electric quadrupole interaction frequencies that serve as unambiguous fingerprints for phase identification and purity assessment [1]. At room temperature, InCl₂ exhibits a single interaction with νq = 135.0 ± 1.1 MHz, consistent with a unique indium site [1]. In contrast, the α-phase of InCl yields νq = 284.1 ± 2.6 MHz, while the β-phase of InCl at T = 167 °C shows an unperturbed angular correlation [1]. InCl₃ at room temperature has a heavily damped, structureless correlation; at T = 203 °C, it reveals two interactions with νq(1) = 38.8 ± 0.7 MHz and νq(2) = 95.7 ± 2.0 MHz [1]. These data were further corroborated by quadrupole interaction studies in mixed-valency states of indium chloride, which reported additional time-dependent components for intermediate compositions InCl₁.₅ and InCl₁.₈ that are distinct from the single static interaction of InCl₂ [2].

Quadrupole νq Fingerprint
Head-to-head
135.0 ± 1.1 MHz (single interaction)
Quantitative phase-authentication marker distinct from InCl and InCl₃
α-InCl: 284.1 MHz; InCl₃: damped at RT
Nuclear quadrupole resonance Time-differential perturbed angular correlation Indium chloride characterization

Thermal and Hydrolytic Stability Comparison

The thermal and hydrolytic stability profiles of indium dichloride differ fundamentally from those of InCl₃, with direct implications for storage conditions and synthetic protocol design. InCl₂ melts with decomposition at 235 °C (lit.) to 262 °C (vendor specification, decomposition) and boils in the range 550–570 °C , whereas InCl₃ melts at 586 °C and sublimes at 300 °C without decomposition [1]. Upon contact with water, InCl₂ undergoes rapid disproportionation: 3 InCl₂ → 2 InCl₃ + In, or alternatively 2 InCl₂ → InCl₃ + InCl , generating elemental indium metal as a distinctive visual indicator. InCl₃, by contrast, is highly soluble in water to form acidic solutions without analogous metal deposition [1]. The lower decomposition temperature of InCl₂ (235–262 °C vs. 586 °C for InCl₃) means that thermal processing routes viable for the trichloride (e.g., melt-based syntheses above 300 °C) are precluded for the dichloride, while the water-catalyzed disproportionation mandates rigorously anhydrous handling for all solution-phase applications of InCl₂ .

Thermal & Hydrolytic Stability
Reported
Decomposition at 235–262 °C; water-catalyzed disproportionation to In(s) + InCl₃
Thermal processing limits and anhydrous handling differ from InCl₃
InCl₃ melts at 586 °C without decomposition
Thermal stability Disproportionation chemistry Anhydrous handling requirements

Vapor-Phase Speciation and Molecular Composition

Knudsen-cell mass spectrometric analysis of the vapor phase in equilibrium with solid or liquid InCl₂ revealed the presence of multiple molecular species: InCl(g), In₂Cl₄(g), InCl₃(g), In₂Cl₆(g), and In₂Cl₂(g) [1]. This multi-component vapor composition contrasts with InCl₃(s), which vaporizes predominantly as InCl₃(g) and its dimer In₂Cl₆(g) [1]. The geometric structure of the In₂Cl₄ molecule derived from InCl₂ was determined with parameters rα(In–Clₜ) = 2.31(1) Å, rα(In₃–Cl_b) = 2.33(1) Å, rα(In₁–Cl_b) = 3.20(22) Å, and bond angles ∠ClₜIn₃Clₜ = 127(4)°, ∠Cl_bIn₃Cl_b = 104(5)° [1]. A vapor-phase equilibrium study of the disproportionation reaction of indium dichloride established quantitative equilibrium constants for the gaseous disproportionation, enabling prediction of vapor transport behavior [2]. This multi-species vapor constitutes a significant differentiator for chemical vapor transport and deposition processes where the presence of subhalide species (InCl, In₂Cl₄) in the vapor stream alters deposition kinetics and film stoichiometry.

Vapor-Phase Speciation
Class-level
5 molecular species: InCl(g), In₂Cl₄(g), InCl₃(g), In₂Cl₆(g), In₂Cl₂(g)
Multi-species vapor delivery context not replicable with InCl or InCl₃ alone
Knudsen-cell MS; Hildenbrand & Lau (2004)
Knudsen-cell mass spectrometry Vapor-phase equilibria Chemical vapor transport

Intervalence Charge-Transfer Optical Signature

Visible-near-infrared absorption spectroscopy of molten InCl₂ identified a weak absorption band at 2.1 eV that is attributed to the intervalence charge-transfer (IVCT) excitation In(I) → In(III) [1]. This band is a direct spectroscopic consequence of the mixed-valence character of InCl₂ and is absent in molten InCl (which contains only In(I)) or InCl₃ (which contains only In(III)) [1]. The intensity of the intervalence band was correlated with the lifetime of the excited, transiently magnetic In(II) ion as measured by ¹¹⁵In nuclear magnetic relaxation rates, providing a quantitative link between the optical and magnetic properties of the mixed-valence state [1]. No analogous IVCT band exists in melts of InCl, InCl₃, or the simpler separated oxidation states.

IVCT Optical Band
Head-to-head
2.1 eV absorption band
Optical fingerprint of mixed-valence In(I)→In(III) charge transfer
Absent in molten InCl and InCl₃
Intervalence charge transfer Mixed-valence spectroscopy Molten salt optical properties

Indium Dichloride: Key Application Scenarios


Semiconductor Nanocrystal Synthesis with Tunable Morphology

Indium dichloride is the preferred indium precursor for colloidal synthesis of Ag-In-S and Ag-In-Zn-S nanocrystals where spherical-to-rodlike morphology control and PLQY values up to 40% are required [1]. Its superior reactivity versus InCl₃ enables the formation of anisotropic, longitudinally elongated nanoparticles (L = 9–10 nm) and photoluminescence tunable across 530–730 nm, characteristics directly attributed to the dimeric Cl₂In–InCl₂ structure of the precursor [1]. Substitution with InCl₃ under identical conditions fails to produce rodlike morphology or comparable quantum yields, making InCl₂ the necessary precursor for applications targeting these optical and morphological properties [1].

Multi-Species Vapor Delivery for Chemical Vapor Transport

For chemical vapor transport or deposition processes where the simultaneous presence of In(I)-bearing and In(III)-bearing molecular species in the vapor phase is advantageous, InCl₂ serves as a single-source precursor generating InCl(g), In₂Cl₄(g), InCl₃(g), and In₂Cl₆(g) in equilibrium [2]. This multi-species vapor composition is unique among binary indium chlorides and cannot be replicated by using InCl or InCl₃ alone [2]. Applications include vapor growth of p-type III-V compound semiconductors (e.g., InP) where InCl₂ serves as the indium transport agent at 680 °C [3].

Phase Purity Verification via Quadrupole Signatures

The single static electric quadrupole interaction frequency of νq = 135.0 ± 1.1 MHz at room temperature serves as a quantitative, compound-specific fingerprint for authenticating InCl₂ and distinguishing it from InCl₃ (νq = 38.8 and 95.7 MHz at 203 °C), α-InCl (νq = 284.1 MHz), and non-stoichiometric phases such as InCl₁.₅ and InCl₁.₈ that exhibit multiple time-dependent components [4][5]. This TDPAC-based methodology is directly applicable as a quality control metric in procurement, enabling verification that the supplied material is stoichiometric InCl₂ rather than a mixture of InCl₃ and reduced indium species [4].

Mixed-Valence Chemistry and Intervalence Charge-Transfer Studies

For fundamental investigations of intervalence charge transfer, electron delocalization, and mixed-valence phenomena in solid and molten states, InCl₂ provides the only binary indium chloride with a precisely defined 1:1 In(I):In(III) stoichiometric ratio in a single crystalline phase [6]. The 2.1 eV IVCT absorption band in molten InCl₂ offers a directly measurable optical signature of the mixed-valence interaction that is absent in InCl and InCl₃ [7]. Studies requiring controlled access to both indium oxidation states in a single, stoichiometrically defined reagent—such as NMR investigations of electron hopping dynamics—depend on the procurement of phase-pure InCl₂ [7].

Application
Selection Property
Validation Focus
Semiconductor nanocrystal synthesis
Morphology-dependent precursor reactivity
Anisotropy and PLQY endpoints
Chemical vapor transport studies
Multi-species vapor delivery profile
Deposition stoichiometry review
Phase authentication and QC
Quadrupole interaction fingerprint
TDPAC spectroscopic verification
Mixed-valence charge-transfer studies
Defined 1:1 In(I):In(III) stoichiometry
IVCT optical signature context
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